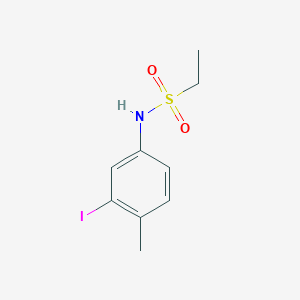
N-(3-iodo-4-methylphenyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-iodo-4-methylphenyl)ethanesulfonamide is an organic compound characterized by the presence of an iodo group and a methyl group attached to a benzene ring, along with an ethanesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodo-4-methylphenyl)ethanesulfonamide typically involves the iodination of a precursor compound followed by sulfonamide formation. One common method is the iodination of 4-methylphenylamine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The resulting 3-iodo-4-methylphenylamine is then reacted with ethanesulfonyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-iodo-4-methylphenyl)ethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the sulfonamide moiety or the aromatic ring.
Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield N-(3-azido-4-methylphenyl)ethanesulfonamide, while a Suzuki coupling with phenylboronic acid would produce a biphenyl derivative.
Aplicaciones Científicas De Investigación
N-(3-iodo-4-methylphenyl)ethanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3-iodo-4-methylphenyl)ethanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodo group can enhance its binding affinity and specificity for certain targets, while the sulfonamide moiety can contribute to its overall stability and solubility.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-iodo-2-methylphenyl)ethanesulfonamide
- N-(4-iodo-3-methylphenyl)acetamide
- N-(3-iodo-4-methylphenyl)methanesulfonamide
Uniqueness
N-(3-iodo-4-methylphenyl)ethanesulfonamide is unique due to the specific positioning of the iodo and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C9H12INO2S |
|---|---|
Peso molecular |
325.17 g/mol |
Nombre IUPAC |
N-(3-iodo-4-methylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C9H12INO2S/c1-3-14(12,13)11-8-5-4-7(2)9(10)6-8/h4-6,11H,3H2,1-2H3 |
Clave InChI |
RTCOKVBGQPCKTK-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)NC1=CC(=C(C=C1)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



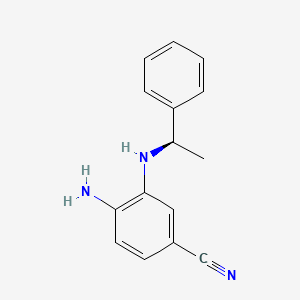
![3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate](/img/structure/B14764394.png)
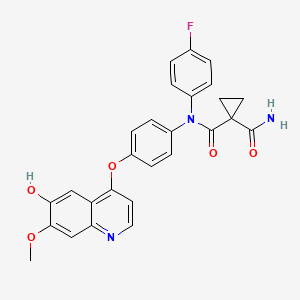
![(3-Chloro-2-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14764415.png)


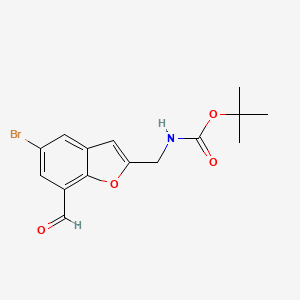

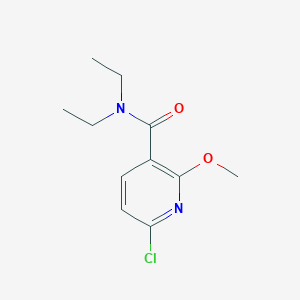
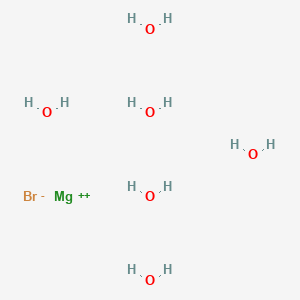

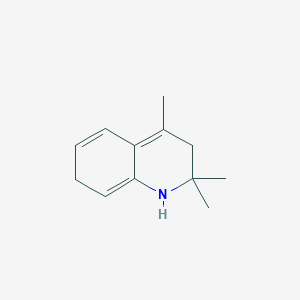
![Ethyl 3-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14764487.png)
